molecular formula C12H15N3 B151618 (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine CAS No. 930111-11-8

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine

Cat. No.: B151618
CAS No.: 930111-11-8
M. Wt: 201.27 g/mol
InChI Key: PARNNKGLJSIUFI-UHFFFAOYSA-N
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Description

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine: is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, attached to a phenyl ring which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with a suitable phenyl derivative under acidic or basic conditions.

    Attachment of the methanamine group: The phenylpyrazole intermediate is then reacted with formaldehyde and ammonia or a primary amine to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.

    Reduction: Reduction reactions can convert the methanamine group to a methyl group or other reduced forms.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of methyl derivatives.

    Substitution: Various substituted phenylpyrazole derivatives.

Scientific Research Applications

Catalysis

This compound acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations. Its ability to stabilize metal ions makes it valuable in metal-catalyzed reactions, such as cross-coupling reactions and oxidation processes.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes, positioning it as a candidate for drug development. For instance, studies have shown its potential to inhibit cyclooxygenase enzymes, which are involved in inflammatory processes .

Biological Probes

The compound is used as a probe to study biological pathways and interactions. Its structural features allow it to interact with various biological targets, providing insights into cellular mechanisms .

Drug Development

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine is under investigation for its therapeutic effects, including anti-inflammatory and antimicrobial properties. Preliminary studies suggest that it may be effective against certain bacterial strains and could serve as an anti-inflammatory agent in clinical settings .

Diagnostics

This compound is also being explored for use in developing diagnostic agents for various diseases. Its ability to selectively bind to certain biomolecules makes it a promising candidate for imaging applications .

Material Science

In material science, this compound is studied for developing new materials with specific properties such as conductivity or fluorescence. Its unique chemical structure allows for the modification of material properties at the molecular level .

Agriculture

The compound has potential applications as a pesticide or herbicide. Research indicates that pyrazole derivatives can exhibit herbicidal activity against various plant species, making them valuable in agricultural practices .

Comparison with Similar Compounds

  • (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanol
  • (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)acetic acid
  • (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)amine

Uniqueness:

  • The presence of the methanamine group distinguishes (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine from its analogs, potentially offering unique reactivity and biological activity.
  • The specific substitution pattern on the pyrazole ring can influence the compound’s electronic properties and steric interactions, making it a valuable scaffold for drug design and material science applications.

Biological Activity

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine, often abbreviated as 4-DMPPM, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a pyrazole ring with two methyl substituents at positions 3 and 5, linked to a phenyl group and a methanamine moiety. The unique structural characteristics of 4-DMPPM suggest it may exhibit significant pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.

Chemical Structure

The chemical structure of 4-DMPPM is represented as follows:

C12H16N CAS Number 1173043 87 2 \text{C}_{12}\text{H}_{16}\text{N}\quad \text{ CAS Number 1173043 87 2 }

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : Reaction of 3,5-dimethyl-1H-pyrazole with a suitable phenyl derivative under acidic or basic conditions.
  • Attachment of the Methanamine Group : The intermediate is then reacted with formaldehyde and ammonia or a primary amine to introduce the methanamine group .

Anticancer Activity

Research indicates that pyrazole derivatives, including 4-DMPPM, exhibit promising anticancer properties. Several studies have highlighted the effectiveness of pyrazole-containing compounds against various cancer cell lines:

  • Mechanism : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
  • Cell Lines Tested : Notable effects have been observed in lung cancer, breast cancer (MDA-MB-231), liver cancer (HepG2), and colorectal cancer cells .
Cancer Type Cell Line Activity
Lung CancerA549Inhibition of growth
Breast CancerMDA-MB-231Antiproliferative
Liver CancerHepG2Cytotoxic effects
Colorectal CancerHCT116Significant reduction

Antibacterial Activity

Studies have also explored the antibacterial potential of 4-DMPPM. Pyrazole derivatives have been reported to possess activity against various bacterial strains:

  • Mechanism : The antibacterial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Bacterial Strain Activity
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Pseudomonas aeruginosaVariable activity

Anti-inflammatory Activity

Preliminary studies suggest that 4-DMPPM may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators:

  • Research Findings : In vitro studies demonstrated a reduction in TNF-alpha and IL-6 levels in treated macrophages .

Case Studies

  • Anticancer Efficacy Study :
    • A study evaluated the effects of various pyrazole derivatives on MDA-MB-231 cells. Results indicated that compounds similar to 4-DMPPM significantly inhibited cell viability at concentrations as low as 10 µM.
  • Antibacterial Screening :
    • A screening against common pathogens revealed that 4-DMPPM showed notable activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

Molecular Modeling Studies

Molecular docking studies have been conducted to predict the binding affinity of 4-DMPPM to various biological targets. These studies provide insights into its potential interactions within cellular pathways relevant to its observed biological activities.

Properties

IUPAC Name

[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-7-10(2)15(14-9)12-5-3-11(8-13)4-6-12/h3-7H,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARNNKGLJSIUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586300
Record name 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930111-11-8
Record name 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930111-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzylamine
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